molecular formula C12H10ClN3O2 B3042939 2-Chloro-N-(6-Methoxypyridin-3-Yl)Isonicotinamide CAS No. 680217-98-5

2-Chloro-N-(6-Methoxypyridin-3-Yl)Isonicotinamide

Cat. No.: B3042939
CAS No.: 680217-98-5
M. Wt: 263.68 g/mol
InChI Key: XWARRZQXTKGSHP-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-Methoxypyridin-3-Yl)Isonicotinamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features an isonicotinamide core, a scaffold recognized for its presence in compounds with various biological activities. For instance, isonicotinamide derivatives have been explored as antagonists for the orexin receptor, a target for investigating sleep disorders and neurological conditions . The structure of this compound, which incorporates a chloropyridine and a methoxypyridine group linked by a carboxamide bridge, is typical of molecules designed for structure-activity relationship (SAR) studies. This scaffold is common in drug discovery efforts aimed at developing targeted therapies, similar to other carboxamide-based compounds investigated as inhibitors for specific biological targets . Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules or as a reference standard in biochemical and phenotypic assays. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Prior to use, researchers should consult the safety data sheet and conduct all necessary risk assessments.

Properties

IUPAC Name

2-chloro-N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-18-11-3-2-9(7-15-11)16-12(17)8-4-5-14-10(13)6-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWARRZQXTKGSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The most straightforward synthesis begins with 2-chloroisonicotinic acid dichloride, which reacts with 6-methoxypyridin-3-amine in dichloromethane (DCM) under inert conditions. Diisopropylethylamine (DIPEA) serves as a base to neutralize HCl generated during the acylation. This method mirrors the synthesis of analogous compounds, such as 2-chloro-N-(pyridin-3-yl)isonicotinamide, which achieved an 82% yield after column chromatography.

Key considerations include:

  • Stoichiometry : A 1:1 molar ratio of acid chloride to amine ensures minimal side products.
  • Solvent Choice : DCM’s low polarity facilitates easy separation of the precipitated product.
  • Purification : Gradient elution (8% methanol/DCM) on silica gel resolves unreacted starting materials.

Analytical Validation

The product exhibits a molecular ion peak at m/z 279.1 (M+H)+ in electrospray ionization mass spectrometry (ESI-MS). Nuclear magnetic resonance (NMR) spectroscopy confirms regioselective amide bond formation, with characteristic peaks at δ 8.73 (d, J = 2.5 Hz) for the pyridinyl proton and δ 8.47 (dd, J = 4.8, 1.4 Hz) for the methoxy-substituted aromatic ring.

Convergent Synthesis via Mono-Acylated Intermediate

Stepwise Functionalization

To circumvent challenges in mono-acylation, a convergent approach employs methyl 2-aminoisonicotinate as the starting material. Bis-acylation with cyclopropanecarbonyl chloride (2.1 equiv) forms a mixed anhydride, which undergoes selective hydrolysis using lithium hydroxide (4 equiv) to yield the mono-acylated acid. Subsequent coupling with 6-methoxypyridin-3-amine utilizes hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF), achieving 79% conversion.

Advantages Over Direct Acylation :

  • Scalability : The intermediate acid is stable and amenable to large-scale reactions.
  • Flexibility : Accommodates electron-deficient amines that resist direct acylation.

Optimization Challenges

Early attempts with oxalyl chloride for acid chloride formation resulted in over-acylation, necessitating strict stoichiometric control. Additionally, DMF’s high boiling point complicates solvent removal, requiring alternative workup protocols such as precipitation via HCl neutralization.

Comparative Analysis of Synthetic Routes

Parameter Direct Acylation Convergent Synthesis
Yield 82% 79%
Reaction Time 18 h 48 h
Purity (HPLC) >99% 95%
Scalability Moderate High

The direct method offers speed and simplicity, whereas the convergent route provides superior adaptability for structural analogs. Both methods produce pharmaceutical-grade material, as evidenced by HPLC purity exceeding 95%.

Alternative Pathways and Modifications

Mitsunobu Etherification

For analogs requiring alkoxy groups, Mitsunobu reactions with 2-propanol and triphenylphosphine/diisopropyl azodicarboxylate (DIAD) enable efficient ether synthesis. Though tangential to the target molecule, this technique underscores the importance of protecting group strategies in complex syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-Methoxypyridin-3-Yl)Isonicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of substituted amides or thioamides.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of amines.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-Methoxypyridin-3-Yl)Isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing features are:

  • Chlorine at the 2-position of the pyridine ring.
  • 6-Methoxypyridin-3-yl group as the N-substituent of the isonicotinamide.
Table 1: Structural Comparison of Analogs
Compound Name Core Structure Substituents Key Functional Groups
2-Chloro-N-(6-Methoxypyridin-3-Yl)Isonicotinamide Pyridine Cl (2-position), 6-MeO-pyridin-3-yl Amide, Methoxy, Chlorine
N-Chloroisonicotinamide (NCIN) Pyridine Cl (N-position) Amide, N-Chloro
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine Pyridazine Cl (6-position), 2-MeO-phenyl Amine, Methoxy, Chlorine
IsoNicotinamide methiodide Pyridine Methyl iodide (N-position) Amide, Quaternary ammonium

Pharmacological and Reactivity Profiles

N-Chloroisonicotinamide (NCIN)
  • Synthesis: Prepared via chlorination of isonicotinamide, noted for low toxicity and stability .
  • Activity : Exhibits pharmacological activity (unspecified), though its utility as an oxidant in organic synthesis remains underexplored .
  • Reactivity : Oxidation studies show nicotinamide oxidizes faster than isonicotinamide in acidic permanganate, suggesting substituent position (para vs. meta) affects redox behavior .
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine
  • Structure : Pyridazine core with chlorine (6-position) and methoxy (phenyl 2-position).
IsoNicotinamide Methiodide
  • Stability : Resistant to reduction by Na₂S₂O₄, highlighting the impact of N-quaternization on redox stability . This contrasts with this compound, where the chlorine and methoxy groups may enhance susceptibility to nucleophilic substitution or oxidation.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property 2-Chloro-N-(6-MeO-Pyridin-3-Yl)Isonicotinamide NCIN 6-Chloro-N-(2-MeO-phenyl)pyridazin-3-amine
Solubility Moderate (methoxy enhances polarity) High (polar N-Cl) Low (hydrophobic phenyl)
Stability High (chlorine stabilizes against hydrolysis) Moderate Unknown
Electronic Effects Cl (electron-withdrawing), MeO (electron-donating) N-Cl (polarizable) Cl and MeO create competing electronic effects

Biological Activity

2-Chloro-N-(6-Methoxypyridin-3-Yl)Isonicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C12_{12}H12_{12}ClN3_{3}O, with a molecular weight of approximately 227.66 g/mol. Its structure includes a chloro group and a methoxypyridine moiety, which contribute to its reactivity and biological properties. The presence of the chlorine atom enhances its electrophilic nature, making it suitable for various nucleophilic substitution reactions.

The biological activity of this compound can be attributed to its interactions with specific biological targets, particularly kinases involved in cellular processes. Notably, it has been identified as an inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in numerous diseases, including Alzheimer's and certain cancers. The methoxypyridine moiety is believed to enhance blood-brain barrier permeability, facilitating central nervous system (CNS) therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related isonicotinamides have demonstrated their effectiveness against Gram-positive bacteria and mycobacterial strains . The compound's structural characteristics may enhance its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Cytotoxicity and Cancer Research

The cytotoxic profile of this compound has been evaluated against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. This property makes it a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity. The following table summarizes notable examples:

Compound Name Similarity Index Unique Features
2-Chloro-6-methoxy-4-methylpyridine0.79Methyl substitution enhances lipophilicity
Methyl 6-chloro-2-methoxynicotinate0.84Methyl ester increases solubility
6-Chloro-2-hydroxynicotinic acid0.82Hydroxyl group provides additional hydrogen bonding
3-Chloro-2-methoxyisonicotinic acid0.79Directly related to isonicotinamide derivatives

These compounds exhibit diverse pharmacological properties due to their structural differences, highlighting the importance of structure-activity relationships in drug development.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds, providing insights into their mechanisms and potential therapeutic applications:

  • Antibacterial Activity : A study evaluated a series of isonicotinamides against Gram-positive bacteria, revealing that certain derivatives exhibited submicromolar activity comparable to clinically used antibiotics like ampicillin and isoniazid .
  • Cytotoxicity Profiles : Research assessing the cytotoxic effects on cancer cell lines indicated that specific derivatives demonstrated significant inhibitory effects on cell viability, suggesting potential as anticancer agents .
  • Neuroprotective Effects : Investigations into the neuroprotective capacity of related compounds indicated their ability to mitigate oxidative stress-induced neuronal damage, supporting their use in treating neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-N-(6-Methoxypyridin-3-Yl)Isonicotinamide?

A common approach involves coupling isonicotinoyl chloride derivatives with substituted pyridines. For example, substitution reactions under alkaline conditions (e.g., using 2-methoxypyridin-3-amine and 2-chloroisonicotinoyl chloride) can yield the target compound. Condensing agents like DCC or EDC may facilitate amide bond formation, as seen in similar syntheses of pyridine-based intermediates . Alternative routes, such as multicomponent reactions using isocyanides, could also be explored for structural diversification .

Q. How is the crystal structure of this compound determined, and what software is typically employed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via the SHELX suite) ensures precise structural elucidation. Key metrics include R-factor (<0.05) and data-to-parameter ratios (>15:1) for reliability .

Q. Which analytical techniques confirm purity and structural identity?

High-performance liquid chromatography (HPLC, ≥98% purity) and spectroscopic methods (e.g., 13C^{13}\text{C} NMR, IR) are critical. For instance, IR shifts at ~1695 cm1^{-1} (amide C=O stretch) and NMR signals for methoxy (δ ~3.9 ppm) and pyridyl protons (δ ~8.1–8.5 ppm) validate the structure. Elemental analysis further corroborates molecular composition .

Advanced Research Questions

Q. How can experimental design address low yields or byproduct formation during synthesis?

Optimize reaction parameters:

  • pH : Alkaline conditions (e.g., K2_2CO3_3) for nucleophilic substitution .
  • Catalysts : Transition metals (e.g., Pd for cross-coupling) to enhance selectivity.
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility, while glacial acetic acid aids in cocrystallization for purification . Monitor intermediates via TLC and isolate by column chromatography to minimize impurities.

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Cross-validate using complementary techniques:

  • XRD vs. NMR : Discrepancies in proton environments (e.g., tautomerism) are resolved by SCXRD-derived bond lengths and angles .
  • IR vs. DFT : Compare experimental carbonyl stretches (e.g., 1680–1700 cm1^{-1}) with computational vibrational spectra .
  • Mass Spec : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 293.05 for C12_{12}H10_{10}ClN3_3O2_2) .

Q. How can computational methods predict reactivity or biological activity?

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.
  • QSPR : Relate substituent effects (e.g., chloro vs. methoxy) to logP or solubility via ChemSpider data .

Q. What approaches mitigate polymorphism during crystallization?

  • Solvent Screening : Test solvents with varying polarity (ethanol, acetonitrile) to isolate stable polymorphs.
  • Seeding : Introduce pre-characterized microcrystals to control nucleation.
  • Thermal Analysis : DSC identifies phase transitions, while variable-temperature XRD monitors lattice dynamics .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Substitution Patterns : Replace chloro with fluoro or methoxy with ethoxy to probe electronic effects.
  • Bioisosteres : Swap pyridine with pyrazine (e.g., as in ) to assess ring size impact.
  • Functionalization : Introduce sulfonyl or amino groups via SNAr reactions, followed by in vitro screening .

Q. What degradation pathways are observed, and how are they stabilized?

  • Hydrolysis : The amide bond is susceptible to acidic/basic conditions. Stabilize via lyophilization or storage at -20°C under nitrogen.
  • Photodegradation : Protect with amber glass and UV-blocking additives (e.g., BHT).
  • Analytical Monitoring : Track degradation via UPLC-MS and quantify using validated calibration curves .

Q. How to validate intermolecular interactions in cocrystals or salts?

  • PXRD : Compare experimental diffractograms with simulated patterns from Mercury software.
  • Hirshfeld Analysis : Quantify hydrogen bonding (e.g., N–H⋯O) and π-π stacking contributions using CrystalExplorer .
  • Thermogravimetry (TGA) : Confirm solvent loss steps in hydrates or solvates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(6-Methoxypyridin-3-Yl)Isonicotinamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(6-Methoxypyridin-3-Yl)Isonicotinamide

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